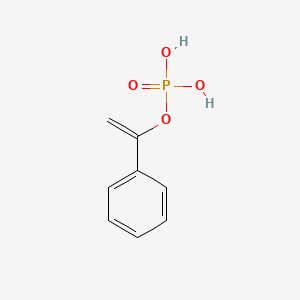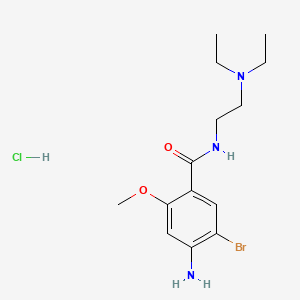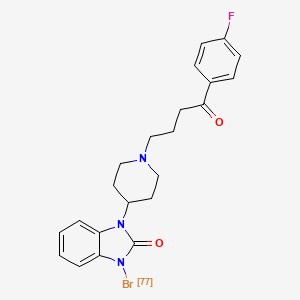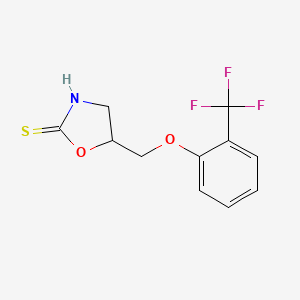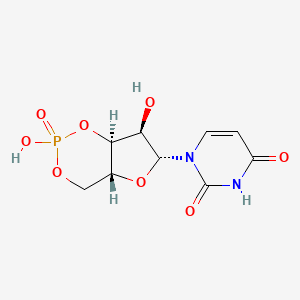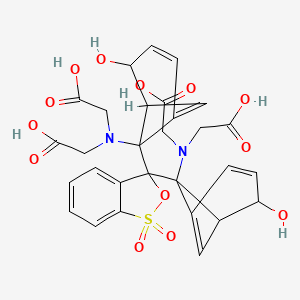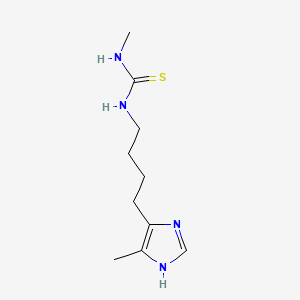![molecular formula C24H17N5O3S2 B1226561 2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide](/img/structure/B1226561.png)
2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide is an aromatic amide.
科学的研究の応用
Directing Group for C-H Amination
The compound 2-pyridin-4-yl-N-[4-(2-thiazolylsulfamoyl)phenyl]-4-quinolinecarboxamide demonstrates potential as a directing group in promoting C-H amination mediated by cupric acetate. This application is significant in the context of organic synthesis, particularly in the functionalization of benzamide derivatives and quinazolinone derivatives (Zhao et al., 2017).
Reactivity in Organic Synthesis
The reactivity of the compound in organic synthesis is notable. It serves as a precursor in the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide, which can undergo further reactions to produce various derivatives with potential applications in materials science and medicinal chemistry (Aleksandrov et al., 2020).
Role in DNA Interaction and Cytotoxicity Studies
The compound is also a part of the study in DNA interaction and cytotoxicity, particularly in the context of rhenium(I) complexes. These studies are crucial for understanding the biological interactions and potential therapeutic applications of these complexes (Varma et al., 2020).
Antagonistic Activity in Medicinal Chemistry
In the realm of medicinal chemistry, derivatives of the compound show promise as alpha 1-adrenoceptor subtype-selective antagonists. This application is critical in the development of therapeutics for conditions related to urinary tract disorders (Elworthy et al., 1997).
Inhibitors in Cancer Research
The compound's derivatives have been identified as potent and selective inhibitors in cancer research, particularly concerning ataxia telangiectasia mutated (ATM) kinase. This application has significant implications in the development of cancer therapeutics (Degorce et al., 2016).
Role in Organomercury Compound Studies
The compound is involved in the study of organomercury compounds, offering insights into the synthesis, characterization, and potential applications of these compounds in various industrial and research settings (Black et al., 1993).
Phosphodiesterase 10A Inhibitors
It is instrumental in the design and synthesis of novel phosphodiesterase 10A (PDE10A) inhibitors, which have implications in neurological and psychiatric disorder treatments (Hamaguchi et al., 2014).
Antiallergic Agents
This compound is part of a new series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which are being investigated as potential antiallergic agents. These studies contribute to the development of new therapeutic agents for allergy treatments (Honma et al., 1983).
特性
分子式 |
C24H17N5O3S2 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
2-pyridin-4-yl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C24H17N5O3S2/c30-23(27-17-5-7-18(8-6-17)34(31,32)29-24-26-13-14-33-24)20-15-22(16-9-11-25-12-10-16)28-21-4-2-1-3-19(20)21/h1-15H,(H,26,29)(H,27,30) |
InChIキー |
VBLSKDCBYBLTKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



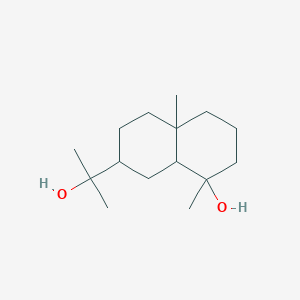
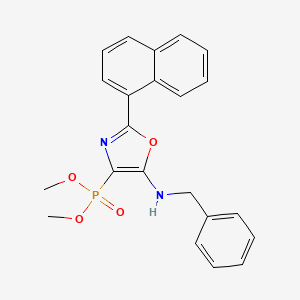
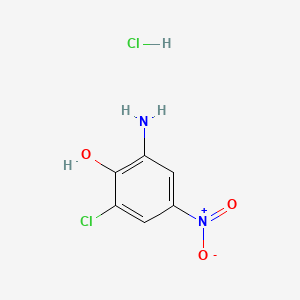
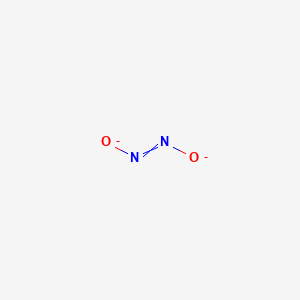
![3-[2-(2,4-Dichlorophenoxy)ethoxy]-6-methyl-2-nitropyridine](/img/structure/B1226483.png)

